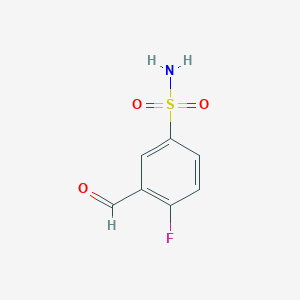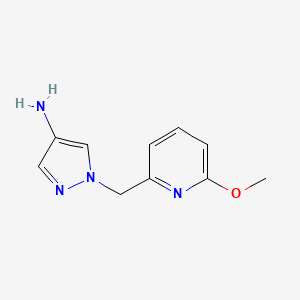
5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient, one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production methods for isoxazoles often focus on eco-friendly and metal-free synthetic routes due to the high costs, low abundance, and toxicity associated with metal-catalyzed reactions. These methods aim to reduce waste and simplify the separation of reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization.
Reduction: Reduction reactions involving the isoxazole ring.
Substitution: Substitution reactions with different functional groups on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include Cu(I) acetylides, nitrile oxides, tert-butyl nitrite, and isoamyl nitrite. Reaction conditions often involve moderate temperatures and the presence of catalysts such as Cu(I) or Ru(II) .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to bind to biological targets based on its chemical diversity, which allows it to exert various biological effects . The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the isoxazole ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets .
Eigenschaften
Molekularformel |
C11H7F2NO4 |
|---|---|
Molekulargewicht |
255.17 g/mol |
IUPAC-Name |
5-[4-(difluoromethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO4/c12-11(13)17-7-3-1-6(2-4-7)9-5-8(10(15)16)14-18-9/h1-5,11H,(H,15,16) |
InChI-Schlüssel |
HNFZOIPVBBBHFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


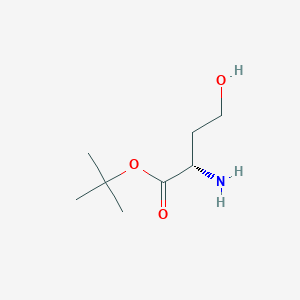

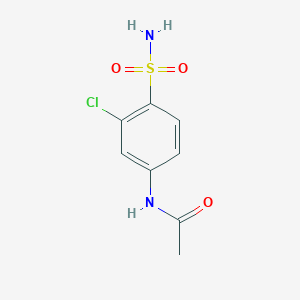
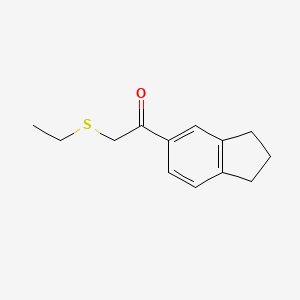

![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]butanamide](/img/structure/B13521116.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid](/img/structure/B13521117.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine](/img/structure/B13521119.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid](/img/structure/B13521120.png)
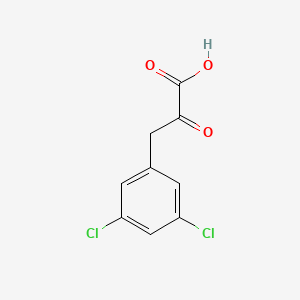
![1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochloride](/img/structure/B13521131.png)

